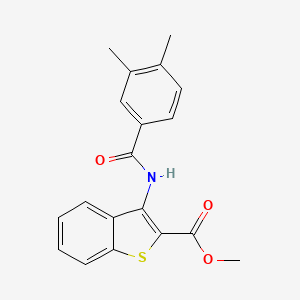amino}methyl)benzonitrile CAS No. 1394706-84-3](/img/structure/B2391826.png)
4-({[(2,2-Dimethyl-4-oxoazetidin-1-yl)methyl](2,2,2-trifluoroethyl)amino}methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile is a complex organic compound with a unique structure that includes an azetidinone ring, a trifluoroethyl group, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile typically involves multiple steps. One common approach starts with the preparation of the azetidinone ring, followed by the introduction of the trifluoroethyl group and the benzonitrile moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学研究应用
4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzonitrile moiety can participate in various binding interactions, contributing to the compound’s overall activity.
相似化合物的比较
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different functional groups.
3-Methoxyphenylboronic acid: Used in organic synthesis with a similar aromatic structure.
4-Methoxyphenethylamine: An organic compound with applications in the synthesis of polymers and other materials.
Uniqueness: What sets 4-({(2,2-Dimethyl-4-oxoazetidin-1-yl)methylamino}methyl)benzonitrile apart is its combination of an azetidinone ring, a trifluoroethyl group, and a benzonitrile moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
4-[[(2,2-dimethyl-4-oxoazetidin-1-yl)methyl-(2,2,2-trifluoroethyl)amino]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-15(2)7-14(23)22(15)11-21(10-16(17,18)19)9-13-5-3-12(8-20)4-6-13/h3-6H,7,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMLQJAIEDURPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1CN(CC2=CC=C(C=C2)C#N)CC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)
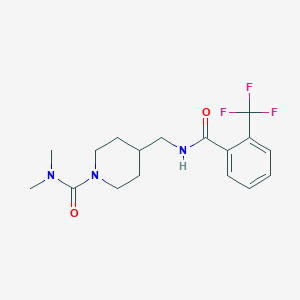
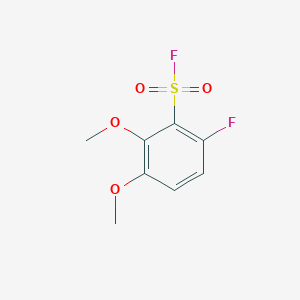
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
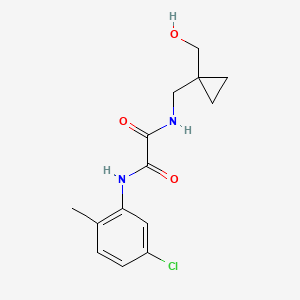
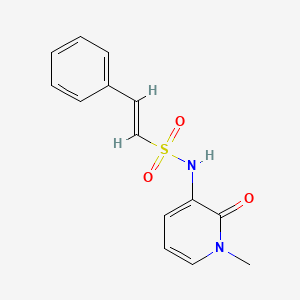
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)
![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
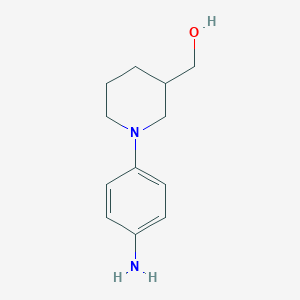
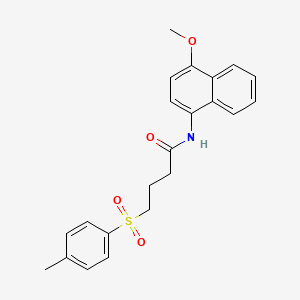
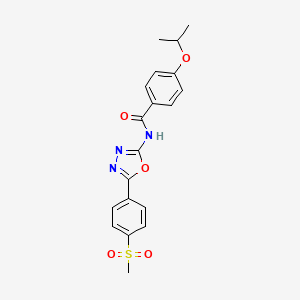

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
